3-(2,5-dimethoxyphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Description
3-(2,5-dimethoxyphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a urea derivative featuring a 2,5-dimethoxyphenyl group and a pyridazine-pyrazole hybrid moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-31-17-8-9-19(32-2)18(14-17)26-22(30)25-16-6-4-15(5-7-16)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLAQOWUVHXAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 436.47 g/mol. It features a urea linkage connecting two aromatic systems: one containing a dimethoxyphenyl group and the other linked to a pyridazinyl moiety through a pyrazole ring.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. The mechanism of action appears to involve inhibition of specific kinases related to tumor growth. In particular, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Case Study: Inhibition of FGFRs
- In vitro assays demonstrated that the compound inhibits FGFR signaling pathways, leading to reduced proliferation of cancer cell lines.
- A study reported an IC50 value in the low micromolar range against certain cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The biological activity is believed to stem from the compound's ability to interact with specific protein targets. The presence of the pyrazole and pyridazine rings contributes to its binding affinity, enhancing its inhibitory effects on target kinases.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity profiles have been assessed in animal models, showing manageable adverse effects at therapeutic doses.
| Parameter | Value |
|---|---|
| Molecular Weight | 436.47 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Toxicity | Low at therapeutic doses |
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : Significant dose-dependent inhibition of cell viability was observed across all tested lines, with MCF-7 cells being the most sensitive.
In Vivo Studies
Animal studies have further supported the anticancer potential:
- Mice bearing xenograft tumors treated with the compound showed reduced tumor growth compared to control groups.
- Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.
Comparison with Similar Compounds
Structural Analog: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
Key Differences :
- Substituent Position : The target compound has a 2,5-dimethoxyphenyl group, whereas MK13 features a 3,5-dimethoxyphenyl substitution. This positional variation may influence electronic properties and steric interactions with target proteins .
- Heterocyclic Moiety : The pyridazine-pyrazole group in the target compound replaces the simpler 4-methylpyrazole in MK13. Pyridazine rings can enhance solubility and offer additional hydrogen-bonding sites compared to pyrazole alone .
Broader Urea-Based Pharmacological Agents
Several urea derivatives listed in exhibit structural or functional similarities:
- SB705498 : A urea-based TRPV1 antagonist with a biphenyl-pyrrolidinyl group. Unlike the target compound, SB705498 lacks a pyridazine moiety but shares the urea backbone critical for receptor binding .
- A-425619: Features an isoquinolinyl group and trifluoromethyl benzyl substitution. The absence of methoxyphenyl groups in A-425619 highlights how substituent choice modulates target specificity .
Table 2: Pharmacological Urea Derivatives
| Compound | Target Receptor | Key Structural Features | Relevance to Target Compound |
|---|---|---|---|
| SB705498 | TRPV1 | Biphenyl-pyrrolidinyl, urea backbone | Urea-mediated hydrogen bonding |
| A-425619 | Undisclosed | Isoquinolinyl, trifluoromethyl benzyl | Role of aromatic substitutions |
| Target Compound | Inferred GPCR | 2,5-dimethoxyphenyl, pyridazine-pyrazole | Hybrid heterocycles for enhanced binding |
Methodological Considerations
- Crystallographic Analysis : Tools like SHELX and WinGX are critical for resolving the 3D structure of such compounds, particularly in analyzing urea conformation and intermolecular interactions .
- Synthetic Challenges : The pyridazine-pyrazole component in the target compound requires precise amination steps, as demonstrated in pyridazine functionalization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
